molecular formula C13H8N2O5 B089488 Bis(4-nitrophenyl)methanone CAS No. 1033-26-7

Bis(4-nitrophenyl)methanone

Cat. No.: B089488
CAS No.: 1033-26-7
M. Wt: 272.21 g/mol
InChI Key: IRFCWUHTGYXRNR-UHFFFAOYSA-N
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Description

Scientific Research Applications

Bis(4-nitrophenyl)methanone has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organic compounds, particularly in the preparation of dyes and pigments.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other materials with specific properties.

Safety and Hazards

Bis(4-nitrophenyl)methanone is considered hazardous. It is harmful if swallowed and causes skin and eye irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(4-nitrophenyl)methanone can be synthesized through several methods. One common approach involves the nitration of benzophenone. The reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents. The process involves the following steps:

  • Dissolution of benzophenone in concentrated sulfuric acid.
  • Slow addition of concentrated nitric acid while maintaining a low temperature to control the exothermic reaction.
  • Stirring the reaction mixture for a specific period to ensure complete nitration.
  • Isolation and purification of the product through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors may be employed to ensure efficient mixing and temperature control. The final product is typically purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: Bis(4-nitrophenyl)methanone undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro groups.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as hydroxide ions or amines in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: Bis(4-aminophenyl)methanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Products depend on the specific oxidizing agent and conditions.

Mechanism of Action

The mechanism of action of bis(4-nitrophenyl)methanone and its derivatives involves interactions with various molecular targets. For example, the nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or disruption of cellular processes, contributing to the compound’s biological activities.

Comparison with Similar Compounds

  • Bis(3-nitrophenyl)methanone
  • Bis(2-nitrophenyl)methanone
  • 4,4’-Dinitrobenzophenone

Comparison: Bis(4-nitrophenyl)methanone is unique due to the specific positioning of the nitro groups on the benzene rings. This positioning influences its reactivity and the types of reactions it undergoes. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it suitable for specific applications.

Properties

IUPAC Name

bis(4-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O5/c16-13(9-1-5-11(6-2-9)14(17)18)10-3-7-12(8-4-10)15(19)20/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFCWUHTGYXRNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30288778
Record name bis(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30288778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033-26-7
Record name NSC57571
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57571
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name bis(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30288778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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